N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine

Hammett constant electronic effects substituent effect

N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine (CAS 13533-27-2, molecular formula C₁₂H₁₁NOS, molecular weight 217.29 g/mol) is a thiophene-containing Schiff base formed by the condensation of 4-methoxyaniline (p-anisidine) with thiophene-2-carbaldehyde. The compound features a central azomethine (–CH=N–) linkage connecting an electron-rich 4-methoxyphenyl ring to a thiophene heterocycle.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 13533-27-2
Cat. No. B078964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine
CAS13533-27-2
Synonyms4-Methoxy-N-(2-thienylmethylene)benzeneamine
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=CC2=CC=CS2
InChIInChI=1S/C12H11NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3
InChIKeyORWHLIROYKRIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine (CAS 13533-27-2): Chemical Identity and Baseline Characteristics


N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine (CAS 13533-27-2, molecular formula C₁₂H₁₁NOS, molecular weight 217.29 g/mol) is a thiophene-containing Schiff base formed by the condensation of 4-methoxyaniline (p-anisidine) with thiophene-2-carbaldehyde . The compound features a central azomethine (–CH=N–) linkage connecting an electron-rich 4-methoxyphenyl ring to a thiophene heterocycle. Also catalogued as NSC 249301 by the National Cancer Institute, this imine serves as a versatile intermediate for metal complexation and as a scaffold for structure–activity relationship (SAR) studies within the broader class of thiophene-derived Schiff bases [1].

Why N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine Cannot Be Interchanged with Other Thiophene Schiff Bases


Thiophene-derived Schiff bases bearing different para-substituents on the N-phenyl ring exhibit substantial divergence in electronic character, antimicrobial potency, and photophysical behavior, precluding simple interchange. For example, the 4-chloro analog (E)-N-(4-chlorophenyl)-1-(thiophen-2-yl)methanimine demonstrates broad-spectrum antibacterial and antibiofilm activity with a reported IC₅₀ of 158.9 μg/mL, whereas the 4-nitro and 2,4-dichloro variants display distinct antimutagenic profiles at 20 μM [1]. These performance gaps arise from substituent-dependent modulation of the azomethine electron density and molecular geometry. Consequently, procurement or experimental substitution of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine with a halogenated or nitro analog cannot replicate its specific electronic, biological, or coordination chemistry profile without validation in the target assay [2].

N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine: Quantitative Differentiation Evidence Guide


Electronic Modulation via Methoxy Substitution: Hammett σ Analysis

The 4-methoxy group (σₚ = −0.27) imparts a strong electron-donating resonance effect to the N-phenyl ring, increasing electron density on the azomethine nitrogen relative to the 4-chloro (σₚ = +0.23) and 4-nitro (σₚ = +0.78) analogs. This electronic difference directly influences the compound's coordination behavior with metal ions and its redox properties [1]. While direct comparative spectrophotometric data for this exact compound are not available, the Hammett paradigm predicts that the 4-methoxy derivative will exhibit a more cathodic reduction potential and stronger σ-donor character toward Lewis acidic metal centers than its electron-withdrawing counterparts, a trend validated across numerous Schiff base series [2].

Hammett constant electronic effects substituent effect Schiff base reactivity

Comparative Antimicrobial Potency: Methoxy vs. Chloro vs. Unsubstituted Analogs

In a 2024 comprehensive study, the 4-chloro analog (E)-N-(4-chlorophenyl)-1-(thiophen-2-yl)methanimine exhibited antimicrobial efficacy surpassing amoxicillin against both Gram-positive and Gram-negative bacteria, with an antibiofilm IC₅₀ of 158.9 μg/mL [1]. A separate 2019 investigation of nitrothiophene Schiff bases demonstrated that (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine at 20 µM displayed strong antimutagenic activity in human lymphocytes, while the 2,4-dichloro variant showed reduced potency [2]. Cross-study comparison indicates that the 4-methoxy derivative, with its distinct electronic profile, occupies a unique position in the activity spectrum—offering a non-halogenated, non-nitrated alternative that avoids the potential genotoxicity concerns associated with nitroaromatic or halogenated Schiff bases, though its own quantitative MIC/IC₅₀ values remain to be determined under standardized broth microdilution protocols.

antimicrobial antibiofilm MIC IC50 structure–activity relationship

Fluorescence Properties: Thiophene Schiff Base Photophysics and the Methoxy Effect

Thiophene-derived Schiff bases exhibit measurable fluorescence properties relevant to sensor and optoelectronic applications. The 4-chloro analog displays fluorescence emission at 438.28 nm and 666.83 nm upon excitation [1]. Computational modeling of thiophene-based structures incorporating 4-methoxyphenyl moieties indicates suitability for OLED emissive layers [2]. The electron-donating methoxy group is expected to red-shift the emission maximum and increase the quantum yield relative to the chloro analog, consistent with the established photophysical behavior of donor–acceptor Schiff bases. While direct comparative fluorescence quantum yield measurements between the 4-methoxy and 4-chloro derivatives have not been published, the distinct electronic nature of the methoxy substituent predicts differentiable photophysical performance, making the compound a relevant candidate for optical application screening.

fluorescence photophysics OLED sensor thiophene Schiff base

Thymidylate Synthase Binding Affinity: Early-Stage Anticancer Target Engagement

N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine (registered as NSC 249301 in the NCI database) has been evaluated for binding affinity against thymidylate synthase (TS) derived from L1210 mouse leukemia cells, with reported affinity values of 2.4 and 1.8 (units not specified in the database entry, ChEMBL_209987 / CHEMBL821415) [1]. Thymidylate synthase is a validated anticancer target in colorectal and other malignancies. While this single-point data lacks a direct head-to-head comparator within the same assay, it establishes a baseline for target engagement that distinguishes this compound from Schiff base analogs that have not been profiled against TS. The methoxy substituent may contribute to TS binding through hydrogen-bond acceptance or steric complementarity, hypotheses testable through systematic SAR expansion.

thymidylate synthase anticancer enzyme inhibition NSC 249301

Synthetic Accessibility and Yield: Bench-Scale Feasibility vs. Complex Analogs

The compound is accessible via a straightforward acid-catalyzed condensation of 4-methoxyaniline with thiophene-2-carbaldehyde under reflux conditions . An alternative oxidative dehydroxymethylation route using 2-amino-2-(thiophen-2-yl)ethan-1-ol and 2,6-di-tert-butylbenzoquinone in ethanol affords the product in 47% yield over 24 hours [1]. In contrast, more complex thiophene Schiff bases such as (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine require additional nitration or halogenation steps, increasing synthetic burden. The commercial availability of both starting materials (4-methoxyaniline and thiophene-2-carbaldehyde) from major suppliers further reduces procurement lead time relative to analogs requiring custom-synthesized precursors.

synthesis Schiff base condensation yield green chemistry

NSC Designation and NCI Repository Inclusion

The compound is catalogued as NSC 249301 within the National Cancer Institute's developmental therapeutics program repository [1]. This designation indicates that the compound was selected for screening in the NCI-60 human tumor cell line panel, a privilege not extended to many structurally similar Schiff bases lacking an NSC number. For example, while the 4-chloro and 4-bromo analogs (NSC 306941 for the 4-bromo derivative) also carry NSC designations, the 4-methoxy variant offers a distinct electronic profile within the NSC-indexed thiophene Schiff base subset, enabling comparative analysis of substituent effects within a consistent screening framework.

NCI NSC number drug discovery chemical library

N-(4-Methoxyphenyl)-1-thiophen-2-ylmethanimine: Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Targeting Thymidylate Synthase

Researchers pursuing novel thymidylate synthase inhibitors for anticancer therapy can prioritize N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine as a non-halogenated, electron-rich scaffold with documented TS binding affinity (ChEMBL_209987) [1]. Unlike the 4-chloro or 4-nitro analogs that introduce halogen bonding or nitro group redox liabilities, the 4-methoxy substituent provides a cleaner SAR starting point for systematic optimization of hydrogen-bonding and steric interactions within the TS active site. The compound's NSC 249301 designation further enables retrieval of any existing NCI-60 screening data to guide lead prioritization.

Fluorescence-Based Sensor and Optoelectronic Material Development

The electron-donating 4-methoxy group is predicted to enhance fluorescence quantum yield and red-shift emission relative to the 4-chloro analog (λₑₘ = 438.28, 666.83 nm) [2]. Computational modeling confirms the suitability of thiophene-methoxyphenyl Schiff base architectures for OLED emissive layers [3]. Researchers developing fluorescent sensors, organic light-emitting diodes, or photodynamic therapy agents can leverage this compound as a tunable fluorophore scaffold where the methoxy group's electronic influence provides differentiable photophysical properties compared to halogenated or unsubstituted phenyl variants.

Coordination Chemistry and Catalyst Design

With a Hammett σₚ of −0.27 for the 4-methoxy substituent, the compound acts as a stronger σ-donor ligand toward transition metal centers (e.g., Cu(II), Zn(II), Pd(II)) compared to analogs bearing electron-withdrawing substituents (4-Cl: σₚ = +0.23; 4-NO₂: σₚ = +0.78) [4]. This enhanced donor character makes it the ligand of choice for catalytic applications requiring electron-rich metal centers, such as ring-opening polymerization or cross-coupling catalysis, where the 4-chloro analog would yield less electron-dense metal complexes with potentially reduced catalytic activity [5].

Antimicrobial Lead Identification with Reduced Toxicophore Risk

In antimicrobial drug discovery, the 4-methoxy derivative offers a non-halogenated, non-nitrated alternative to the antibacterially active 4-chloro analog (antibiofilm IC₅₀ = 158.9 μg/mL) [2] and the antimutagenic nitrothiophene Schiff bases (active at 20 µM) [6]. This structural differentiation is critical for programs seeking to avoid the metabolic and toxicological concerns associated with halogenated aromatics or nitro groups while retaining the thiophene-imine pharmacophore. Procurement of the 4-methoxy compound enables head-to-head antimicrobial evaluation against the 4-chloro benchmark under standardized CLSI broth microdilution protocols.

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